[6-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a benzothiazinone ring which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and two phenyl rings (a functional group made up of six carbon atoms in a cyclic arrangement). One of the phenyl rings has a methoxy group (-OCH3) and a fluoro group (-F), and the other phenyl ring has a methyl group (-CH3). The benzothiazinone ring contains sulfur and nitrogen atoms, and appears to have two oxygen atoms in a dioxido configuration .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the structure of complex organic compounds .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the benzothiazinone ring might participate in electrophilic aromatic substitution reactions, while the methoxy and fluoro groups on the phenyl ring could direct such reactions to specific positions on the ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents, while the large number of carbon atoms could give it some solubility in nonpolar solvents .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Crystal Structure : Studies have shown that fluorinated compounds can be synthesized through substitution reactions, and their structures confirmed by various spectroscopic methods and crystallography. One such study detailed the synthesis of boric acid ester intermediates with benzene rings, highlighting the role of density functional theory (DFT) in comparing molecular structures to X-ray diffraction values. This suggests potential applications in material science and pharmaceuticals due to the detailed structural analysis (P.-Y. Huang et al., 2021).
Fluorescent Probes for Sensing Applications : Fluorinated benzoxazole and benzothiazole analogs have been developed for sensing magnesium and zinc cations, demonstrating large fluorescence enhancement under basic conditions. This indicates their utility in developing sensitive and selective probes for bioimaging and environmental monitoring (K. Tanaka et al., 2001).
Antioxidant Properties : The synthesis of derivatives of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone has demonstrated significant antioxidant power, suggesting these fluorinated compounds' potential in pharmaceutical applications for disease prevention or treatment related to oxidative stress (Yasin Çetinkaya et al., 2012).
Antimicrobial Activity : Research into fluorine-containing pyrazoles and benzo[d]oxazoles has shown promising antibacterial activity against various strains, indicating the potential use of fluorinated compounds in developing new antibacterial agents (Amol V. Gadakh et al., 2010).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[6-fluoro-4-(3-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FNO4S/c1-15-6-8-16(9-7-15)23(26)22-14-25(18-4-3-5-19(13-18)29-2)20-12-17(24)10-11-21(20)30(22,27)28/h3-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWPJINURQXVMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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